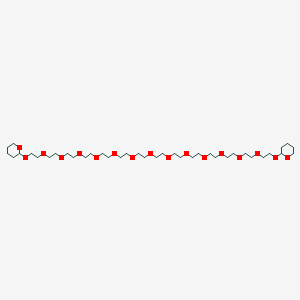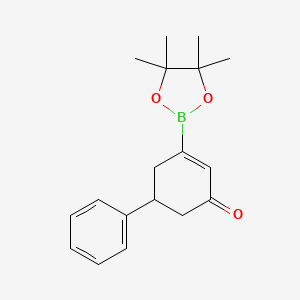
Isosaccharino-1,4-lactone
説明
Isosaccharino-1,4-lactone is a compound with the molecular formula C6H10O5 . It is also known by other names such as Isosaccharinic acid-1,4-lactone and (3S,5S)-3-hydroxy-3,5-bis(hydroxymethyl)oxolan-2-one . It has a molecular weight of 162.14 g/mol .
Synthesis Analysis
The transformation of α-d-isosaccharinic acid into α-d-isosaccharino-1,4-lactone proceeds relatively slowly . The transformation constant, KL, has been determined kinetically in 1.0 mol·dm−3 NaClO4 and at 23 °C .Molecular Structure Analysis
The molecular structure of this compound has been studied in detail . The crystal and molecular structures of five-carbon and six-carbon Isosaccharino-1,4-lactones have been reported .Chemical Reactions Analysis
The transformation of α-d-isosaccharinic acid into α-d-isosaccharino-1,4-lactone is a key chemical reaction involving this compound . The transformation rate from HISA to ISA L exhibits first-order behavior with a half-life of t1/2 = 122.2 ± 0.6 min .Physical and Chemical Properties Analysis
This compound has a molecular weight of 162.14 g/mol . Its solubility decreases under acidic conditions due to the transformation of isosaccharinate into its lactone form at around pH < 4 .科学的研究の応用
Identification in Biological Fluids : Isosaccharino-1,4-lactone has been identified in human serum and urine. This discovery is significant for understanding its physiological role and potential implications in medical conditions. For instance, it was found in the ultrafiltrate of blood from patients with different conditions like psoriasis vulgaris, uremia, and amyotrophic lateral sclerosis. The study revealed the presence of alpha and beta isomers of this compound, with beta-isosaccharino-1,4-lactone being more prevalent (Niwa et al., 1980).
Analytical Separation Techniques : A capillary electrophoresis method was developed for separating acidic monosaccharides and their corresponding 1,4-lactones. This method is useful for analyzing complex carbohydrate mixtures and can separate this compound isomers efficiently (Schmitt‐Kopplin et al., 1998).
Chemical Properties and Transformations : Research has been conducted on the dissociation constants and transformation properties of alpha-D-isosaccharinic acid into alpha-D-isosaccharino-1,4-lactone. These studies help in understanding the chemical behavior and stability of this compound under different conditions (Brown, Allard, & Ekberg, 2010).
Enzyme Interaction Studies : this compound has been studied in the context of its interaction with enzymes. For example, research on the binding of tetrasaccharide lactone to lysozyme using X-ray diffraction techniques provides insights into enzyme-substrate interactions and catalysis mechanisms (Ford et al., 1974).
Synthesis of Nucleoside Analogs : Isosaccharino-lactone has been utilized in the synthesis of nucleoside analogs. These compounds have potential applications in the field of medicinal chemistry, particularly as inhibitors of ribonucleotide reductase (Pontikis et al., 1995).
Structure Determination and Molecular Studies : The structure of 'α'-D-isosaccharinic acid was determined through crystal structure analysis of its derivatives, aiding in the understanding of carbohydrate chemistry and molecular structure (Hughes, Trotter, & Howard, 1970).
Therapeutic Potential : The activity of isosteviol lactone on mitochondrial metabolism was evaluated, indicating its potential therapeutic applications. The study suggests that alterations in mitochondrial function may contribute to the pharmacological effects of such compounds (Braguini et al., 2003).
作用機序
将来の方向性
特性
IUPAC Name |
(3S,5S)-3-hydroxy-3,5-bis(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-4-1-6(10,3-8)5(9)11-4/h4,7-8,10H,1-3H2/t4-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUZIMNQBZNRHZ-NJGYIYPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C1(CO)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(=O)[C@]1(CO)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40224708 | |
| Record name | Isosaccharino-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20261-94-3, 7397-89-9 | |
| Record name | erythro-Pentonic acid, 3-deoxy-2-C-(hydroxymethyl)-, γ-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20261-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isosaccharino-1,4-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isosaccharino-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


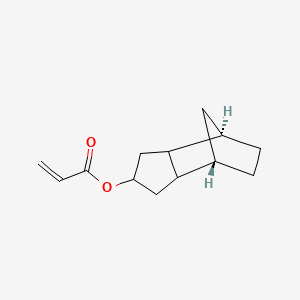
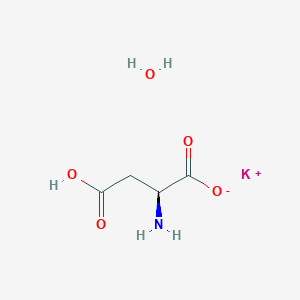
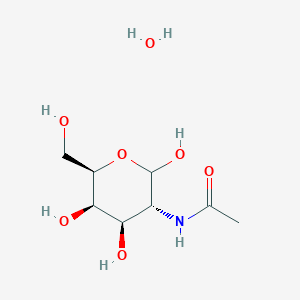
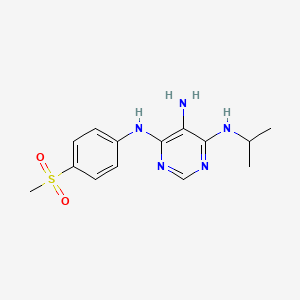
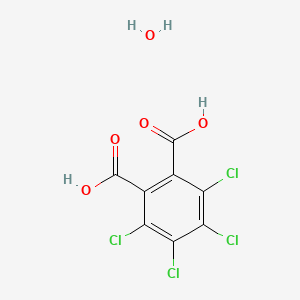
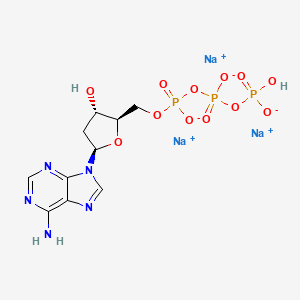
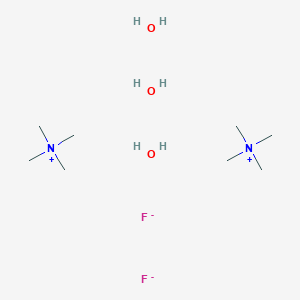
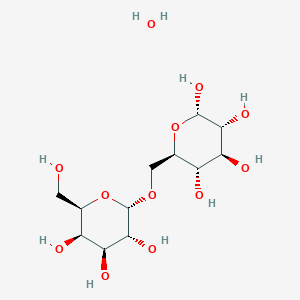
![Disodium;ZINC;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B8003002.png)



